
tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate (TB-CCP) is an important organic compound that has been studied extensively in recent years due to its potential applications in the pharmaceutical, biotechnological, and biomedical fields. TB-CCP is an organic compound that belongs to the class of piperazines, and is composed of a tert-butyl group and a 6-chloro-4-cyanopyridine group. TB-CCP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer activities. In addition, TB-CCP has been used as a model compound for studying the mechanism of action of other piperazines.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate is not yet fully understood. However, it is believed that tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate may act by inhibiting the activity of certain enzymes involved in the synthesis of inflammatory mediators. In addition, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate may also act as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has been found to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase-2 and 5-lipoxygenase. tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has also been found to have anti-bacterial and anti-fungal activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate in laboratory experiments is its low cost and ease of synthesis. tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate can be easily synthesized using simple and efficient methods, and can be easily scaled up for industrial production. In addition, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate exhibits a wide range of biological activities, which makes it an ideal compound for studying the mechanism of action of other piperazines.
However, there are some limitations to using tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate in laboratory experiments. For example, the exact mechanism of action of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate is not yet fully understood, which makes it difficult to accurately interpret the results of experiments. In addition, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate is not approved for use in humans, and thus its safety and efficacy in humans has not been established.
Future Directions
There are several potential future directions for the study of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate. First, further research is needed to better understand the exact mechanism of action of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate and how it interacts with different biological systems. Second, further studies are needed to evaluate the safety and efficacy of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate in humans. Third, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate could be used as a model compound for studying the mechanism of action of other piperazines. Fourth, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate could be used to develop new pharmaceuticals and biotechnological products. Finally, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate could be used to develop new laboratory experiments and protocols for studying the biochemical and physiological effects of piperazines.
Synthesis Methods
Tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate can be synthesized by two different methods. The first method involves the reaction of tert-butyl isocyanide and 6-chloro-4-cyanopyridine, which yields tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate as the major product. The second method involves the reaction of tert-butyl isocyanide and piperazine-1-carboxylic acid, which also yields tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate as the major product. Both methods are simple and efficient, and can be easily scaled up for industrial production.
Scientific Research Applications
Tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has been extensively studied in recent years due to its potential applications in the pharmaceutical, biotechnological, and biomedical fields. tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer activities. In addition, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has been used as a model compound for studying the mechanism of action of other piperazines.
properties
IUPAC Name |
tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-9-11(10-17)8-12(16)18-13/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCAKWGZNLSEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


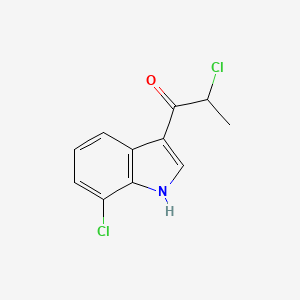
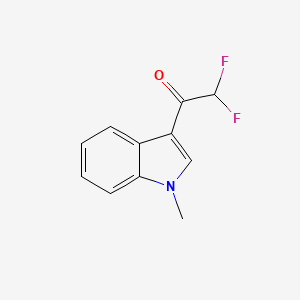
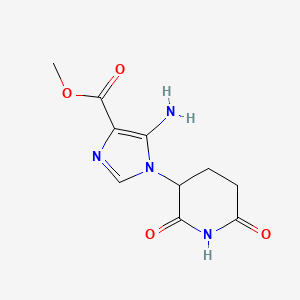
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
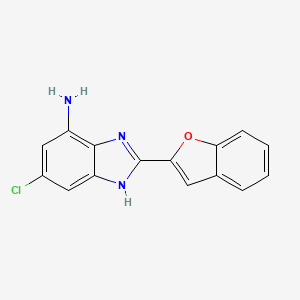
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)

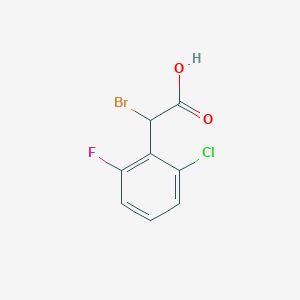
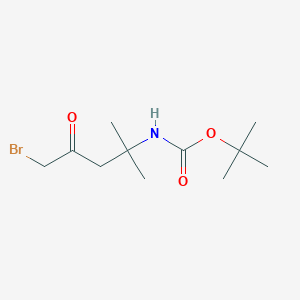

![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)